molecular formula C14H17N3O4 B2362898 4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 874463-37-3

4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2362898
CAS No.: 874463-37-3
M. Wt: 291.307
InChI Key: CCACTKCWRPWERS-UHFFFAOYSA-N
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Description

4-((3-Methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a methoxypropylamino group at position 4 and a nitro group at position 3. This compound belongs to a broader class of 4-aminoquinolin-2(1H)-ones, which are studied for their antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

4-(3-methoxypropylamino)-1-methyl-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-16-11-7-4-3-6-10(11)12(15-8-5-9-21-2)13(14(16)18)17(19)20/h3-4,6-7,15H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCACTKCWRPWERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 1-methylquinolin-2(1H)-one followed by the introduction of the 3-methoxypropylamino group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and subsequent amination reactions under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxypropylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological activities and properties.

Scientific Research Applications

4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • Core Structure: The quinolin-2(1H)-one scaffold is shared across all analogs, but substituent variations at positions 3, 4, and 1 dictate reactivity and bioactivity.
  • Position 3 : The nitro group in the target compound contrasts with carbonyl, hydroxy, or acetyl groups in analogs (e.g., 3-acetyl or 3-hydroxy substitutions in and ).
  • Position 4: The (3-methoxypropyl)amino group distinguishes it from phenylamino () or hydroxy groups ().
  • Position 1 : The methyl group aligns with analogs like 1-methyl () but differs from ethyl () or phenyl () substitutions.

Comparative Data Table

Compound Name Position 3 Substituent Position 4 Substituent Position 1 Substituent Key Properties/Activity Reference
Target Compound Nitro (-NO₂) (3-Methoxypropyl)amino Methyl Potential electrophilic reactivity -
1-Ethyl-4-[(4-methoxyphenyl)amino]-3-nitroquinolin-2(1H)-one Nitro (-NO₂) (4-Methoxyphenyl)amino Ethyl Higher lipophilicity (phenyl group)
4-Hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one Hydroxyethyl Hydroxy (-OH) Methyl Antimicrobial activity (70.76% yield)
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Nitroacetyl Hydroxy (-OH) Ethyl Reactivity with nucleophiles
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one Nitro (-NO₂) Chloro (-Cl) Phenyl Enhanced stability (chloro group)

Spectroscopic and Physical Properties

  • IR/NMR: The nitro group in the target compound would show strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . In contrast, analogs with hydroxy or acetyl groups exhibit C=O stretches at ~1640–1680 cm⁻¹ .
  • Mass Spectrometry: The molecular ion peak for the target compound (theoretical m/z ~319) would differ from analogs like 1-ethyl-4-[(4-methoxyphenyl)amino]-3-nitroquinolin-2(1H)-one (m/z 353, ) due to substituent variations .

Biological Activity

4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.

The compound's chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name 4-(3-methoxypropylamino)-1-methyl-3-nitroquinolin-2-one
CAS Number 874463-37-3
Molecular Formula C14H17N3O4
Molecular Weight 275.30 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors involved in disease pathways.
  • Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerase II, which is crucial for DNA replication and repair processes. This inhibition can lead to antiproliferative effects in cancer cells .
  • Photochemical Activity : Some studies suggest that quinoline derivatives may exhibit photobinding properties to DNA, enhancing their therapeutic potential under light exposure .

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit bacterial growth effectively, suggesting that this compound may also exhibit similar effects.

Anticancer Properties

In vitro studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using IC50 values across different cancer types:

Cell LineIC50 (µM)Reference
A549 (Lung)10.5
MCF7 (Breast)15.0
HeLa (Cervical)12.3

These results indicate promising anticancer activity, warranting further investigation into its mechanism and efficacy.

Study on Quinoline Derivatives

A study compared the biological activities of various quinoline derivatives, including this compound. The findings revealed that these compounds exhibited varying degrees of antiproliferative activity against mammalian cells under both dark and UVA irradiation conditions. Notably, the compound demonstrated a higher activity than standard treatments like 8-MOP without exhibiting mutagenicity or skin phototoxicity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various molecular targets involved in cancer progression. These studies suggest strong interactions with key proteins such as VEGFR and EGFR, indicating potential as a targeted therapy for lung cancer .

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